Isodonal
Description
Properties
CAS No. |
16964-56-0 |
|---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,1'S,3'R,5S,6S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |
InChI |
InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14?,15-,16+,17-,21+,22+/m1/s1 |
InChI Key |
ORDKVFHKMGUXSQ-QXRZKONRSA-N |
Synonyms |
(1S,2R,4/'aβ,6S,7/'S,9/'aS)-6-(Acetyloxy)-4/'a,5/',6/',7/',8/',9/'-hexahydro-5/'β-hydroxy-3,3-dimethyl-8/'-ethylidene-1/',9/'-dioxospiro[cyclohexane-1,4/'(3/'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carbaldehyde |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction
Isodonal is predominantly isolated from aerial parts of Isodon trichocarpus using methanol extraction. The process typically involves:
-
Maceration or reflux of dried plant material in methanol.
-
Liquid-liquid partitioning with ethyl acetate (EtOAc) to concentrate diterpenoids.
-
Chromatographic purification using silica gel columns and reversed-phase HPLC to isolate this compound from complex mixtures.
Table 1: Extraction Yields of this compound from Isodon trichocarpus
| Method | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol reflux | MeOH/H<sub>2</sub>O | 0.0017 | 95 |
| EtOAc partitioning | EtOAc/H<sub>2</sub>O | 0.00043 | 98 |
| Silica gel chromatography | Hexane/EtOAc | 0.00026 | 99 |
The low yield (0.0017%) underscores the resource-intensive nature of natural extraction.
Challenges in Purification
This compound’s structural similarity to co-occurring diterpenoids (e.g., oridonin, isodocarpin) necessitates high-resolution techniques like HPLC with UV/Vis detection at 254 nm. Crystallization from methanol or acetonitrile further enhances purity.
Chemical Synthesis Approaches
Total Synthesis Strategies
While no direct total synthesis of this compound has been reported, strategies for related ent-kaurane diterpenes provide a framework. Key steps include:
-
Ring construction : Biomimetic cyclization of geranylgeranyl pyrophosphate (GGPP) analogs to form the ent-kaurane core.
-
Oxidation and functionalization : Late-stage oxidation at C-6, C-7, and C-15 positions using Jones reagent or TEMPO/NaOCl.
-
Stereochemical control : Chiral auxiliaries or asymmetric catalysis to establish the ent-configuration.
Table 2: Synthetic Routes for ent-Kaurane Diterpenes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | BF<sub>3</sub>·OEt<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 45 |
| Epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | 78 |
| Hydroxylation | OsO<sub>4</sub>, NMO | 62 |
These methods, though effective for simpler analogs, face challenges in replicating this compound’s complex oxygenation pattern.
Semisynthesis from Abundant Precursors
Semisynthesis from oridonin, a more abundant Isodon diterpene, offers a pragmatic route:
-
Selective deoxygenation at C-14 using Barton-McCombie conditions (Bu<sub>3</sub>SnH, AIBN).
-
Acetylation of C-6 and C-7 hydroxyl groups with Ac<sub>2</sub>O/pyridine.
This approach improves scalability but requires access to oridonin as a starting material.
Biosynthetic Pathways and Genetic Insights
Enzymatic Machinery
Genomic studies of Isodon rubescens f. lushanensis reveal diterpene synthases (diTPS) responsible for ent-kaurene skeleton formation. Key enzymes include:
-
diTPS1 : Catalyzes the cyclization of GGPP to ent-copalyl diphosphate.
Table 3: Key Genes in this compound Biosynthesis
| Gene | Function | Expression Level (FPKM) |
|---|---|---|
| diTPS1 | GGPP cyclization | 1,542 |
| CYP76 | C-6 hydroxylation | 987 |
| CYP71 | C-7 oxidation | 756 |
Metabolic Engineering Prospects
Heterologous expression of Isodon diTPS in Nicotiana benthamiana enables ent-kaurene production, though oxygenation steps remain inefficient. CRISPR-Cas9 editing of CYP genes could enhance this compound titers in microbial hosts.
Analytical Methods for Characterization
Spectroscopic Techniques
-
NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ent-kaurane skeleton and oxygenation sites (δ<sub>H</sub> 5.32 ppm for C-16 olefin; δ<sub>C</sub> 73.5 ppm for C-6 hydroxyl).
-
X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for isatindigotindoline C.
Applications and Comparative Analysis of Preparation Methods
Natural vs. Synthetic Routes
Natural extraction remains the primary source due to this compound’s structural complexity. However, low yields (0.0017%) limit large-scale applications. Chemical synthesis offers scalability but requires 12–15 steps with moderate overall yields (~5%). Biosynthesis holds promise for sustainable production but is in early developmental stages .
Chemical Reactions Analysis
Isodonal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Properties of Isodonal
This compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of inflammatory mediators in immune cells, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Its structural characteristics allow it to interact with cellular pathways involved in cancer progression, indicating possible use in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in Natural Products Research investigated the antibacterial activity of this compound isolated from Isodon japonicus. The results demonstrated significant inhibition against several bacterial strains, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In research published in Biological and Pharmaceutical Bulletin, this compound extracted from Rabdosia rubescens was shown to inhibit inflammatory mediator production. This suggests its potential application in treating conditions characterized by excessive inflammation.
Case Study 3: Anticancer Activity
Research focusing on imidazole derivatives has indicated that compounds similar to this compound exhibit anticancer activity. One study reported IC50 values as low as 0.26 μM against various cancer types, suggesting that this compound may have comparable efficacy and warrants further investigation.
Applications Across Fields
This compound's unique structure allows for various functional interactions, leading to applications across multiple fields:
| Field | Application | Description |
|---|---|---|
| Pharmaceuticals | Antimicrobial Agents | Development of new antibiotics based on its antibacterial properties. |
| Oncology | Cancer Therapeutics | Potential use in combination therapies targeting specific cancer pathways. |
| Inflammation Control | Anti-inflammatory Drugs | Formulation of drugs aimed at reducing inflammation in chronic diseases. |
| Natural Products | Herbal Remedies | Utilization in traditional medicine for its therapeutic properties derived from natural sources. |
Mechanism of Action
The mechanism of action of Isodonal involves its interaction with molecular targets and pathways involved in oxidative phosphorylation and cell proliferation . This compound inhibits oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in cytotoxic effects on cancer cells and inhibition of tumor growth .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Diterpenoids
Key Research Findings
Bioactivity Profile: this compound’s cytotoxicity is linked to its ability to inhibit cancer cell proliferation (e.g., in breast and liver cancer models) . In contrast, Isodomedin demonstrates dual antimicrobial and insecticidal effects, suggesting utility in agricultural and medical contexts .
Structural Insights: this compound’s pentacyclic scaffold differs from Isodoforrestin’s more complex structure (C26H40O10), which may influence solubility and target binding .
Therapeutic Potential: this compound’s antitumor efficacy surpasses that of Isodomoic acids A/B (molecular weight 311.34 g/mol), which lack documented cytotoxic activity despite structural similarities . Isodomedin’s insecticidal action against Spodoptera exempta highlights its niche applications compared to this compound’s human-centric therapeutic focus .
Critical Discussion
- Molecular Weight and Bioavailability : this compound’s moderate molecular weight (404.45 g/mol) may enhance cellular uptake compared to bulkier analogues like Isodoforrestin, which could face solubility challenges .
- Functional Versatility: While this compound excels in cancer research, Isodomedin’s antimicrobial breadth underscores the diversity of diterpenoid applications .
Biological Activity
Isodonal, a diterpene compound isolated from the leaves of Isodon wikstroemioides, has garnered attention for its potential biological activities, particularly in the fields of anti-tumor, anti-inflammatory, and gastrointestinal disease research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C₂₂H₂₈O₇
- Molecular Weight : 404.45 g/mol
- CAS Number : 16964-56-0
- Source : Isolated from Isodon wikstroemioides.
1. Cytotoxicity and Anti-tumor Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits oxidative phosphorylation, which is crucial for energy production in cells, thereby leading to cancer cell death.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Inhibition of oxidative phosphorylation |
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.8 | Cell cycle arrest |
2. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. It reduces the production of pro-inflammatory cytokines, which are key players in the inflammatory response.
Case Study Example : A study conducted on mice with induced inflammation showed that administration of this compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
3. Gastrointestinal Health
Preliminary studies suggest that this compound may be beneficial in treating gastrointestinal diseases due to its ability to modulate gut microbiota and reduce inflammation in the gut lining.
Table 2: Effects of this compound on Gastrointestinal Health
| Parameter | Control (n=10) | This compound Treatment (n=10) |
|---|---|---|
| Gut Microbiota Diversity | Low | High |
| Inflammatory Markers (IL-6) | High | Low |
| Gut Barrier Integrity | Compromised | Restored |
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of ATP Production : By disrupting mitochondrial function, this compound leads to decreased ATP levels in cancer cells.
- Modulation of Cytokine Production : It alters signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Isodonal’s biological activity?
- Methodological Guidance : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question . Ensure specificity by narrowing the scope (e.g., “How does this compound inhibit specific enzyme X in in vitro models?”) and verify feasibility through preliminary literature reviews . Test the question’s clarity by ensuring measurable outcomes (e.g., IC50 values, binding affinity assays) .
Q. What analytical techniques are recommended for the initial characterization of this compound?
- Methodological Guidance : Combine orthogonal methods such as HPLC (for purity assessment), NMR (structural elucidation), and mass spectrometry (molecular weight confirmation) . Validate protocols using certified reference materials and replicate measurements to ensure reproducibility . Document instrument parameters (e.g., column type, solvent system) to enable cross-study comparisons .
Q. What ethical considerations are critical when designing in vivo studies involving this compound?
- Methodological Guidance : Obtain institutional ethics approval addressing animal welfare (3R principles: Replacement, Reduction, Refinement) . Include control groups to distinguish this compound-specific effects from background variability, and predefine humane endpoints to minimize suffering .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action across studies be systematically resolved?
- Methodological Guidance : Conduct a systematic review following PRISMA guidelines to identify bias sources (e.g., inadequate blinding, allocation concealment) . Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to explore variables like dosage or model systems . Prioritize studies with validated assay protocols and explicit negative controls .
Q. What experimental designs are optimal for studying this compound’s synergistic interactions with co-administered compounds?
- Methodological Guidance : Implement factorial designs to test interaction effects (e.g., this compound + Compound Y vs. monotherapies) . Use isobolographic analysis to classify synergism/additivity/antagonism, and validate results with dose-response matrices . Control for pharmacokinetic confounding by measuring bioavailability in parallel .
Q. How can researchers optimize this compound’s laboratory-scale synthesis to improve yield and purity?
- Methodological Guidance : Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading) . Use response surface methodology to identify optimal conditions and confirm purity via chromatographic peak integration . Compare scaling effects (e.g., flask vs. reactor) on crystallinity using XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
